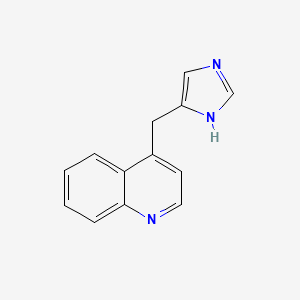
4-((1H-imidazol-4-yl)methyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1H-Imidazol-4-yl)methyl)chinolin ist eine heterocyclische Verbindung, die sowohl einen Imidazol- als auch einen Chinolinring aufweist. Der Imidazolring ist ein fünfgliedriger Ring mit zwei Stickstoffatomen, während der Chinolinring ein kondensiertes Ringsystem aus einem Benzolring und einem Pyridinring ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-((1H-Imidazol-4-yl)methyl)chinolin beinhaltet typischerweise die Kondensation eines Imidazol-Derivats mit einem Chinolin-Derivat. Eine gängige Methode beinhaltet die Reaktion von 4-Chlormethylchinolin mit Imidazol in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird üblicherweise in einem polaren aprotischen Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt.
Industrielle Produktionsverfahren
Die industrielle Produktion von 4-((1H-Imidazol-4-yl)methyl)chinolin kann ähnliche Synthesewege, jedoch im größeren Maßstab, beinhalten. Die Verwendung von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in reiner Form zu erhalten.
Chemische Reaktionsanalyse
Reaktionstypen
4-((1H-Imidazol-4-yl)methyl)chinolin kann verschiedene Arten chemischer Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nukleophile Substitutionsreaktionen können am Imidazol- oder Chinolinring auftreten, abhängig von den vorhandenen Substituenten.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Chinolin-N-Oxid-Derivaten.
Reduktion: Bildung von reduzierten Imidazol-Derivaten.
Substitution: Bildung von substituierten Imidazol- oder Chinolin-Derivaten.
Wissenschaftliche Forschungsanwendungen
4-((1H-Imidazol-4-yl)methyl)chinolin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Untersucht für sein Potenzial als Enzyminhibitor oder Rezeptorligand.
Medizin: Wird für seine antimikrobiellen, antifungalen und anticancerogenen Eigenschaften untersucht.
Industrie: Wird bei der Entwicklung von Materialien mit spezifischen elektronischen oder optischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-((1H-Imidazol-4-yl)methyl)chinolin hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es durch Bindung an spezifische Enzyme oder Rezeptoren wirken und deren Aktivität hemmen. Der Imidazolring kann mit Metallionen koordinieren, was für seine biologische Aktivität entscheidend ist. Der Chinolinring kann sich mit DNA interkalieren, was zu potenziellen Anticancereffekten führt.
Analyse Chemischer Reaktionen
Types of Reactions
4-((1H-imidazol-4-yl)methyl)quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or quinoline rings, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole or quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-((1H-imidazol-4-yl)methyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-((1H-imidazol-4-yl)methyl)quinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The imidazole ring can coordinate with metal ions, which is crucial for its biological activity. The quinoline ring can intercalate with DNA, leading to potential anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-((1H-Imidazol-1-yl)methyl)chinolin
- 4-((1H-Imidazol-2-yl)methyl)chinolin
- 4-((1H-Imidazol-5-yl)methyl)chinolin
Einzigartigkeit
4-((1H-Imidazol-4-yl)methyl)chinolin ist aufgrund der spezifischen Positionierung des Imidazolrings einzigartig, was seine Reaktivität und Bindungseigenschaften beeinflussen kann. Diese Positionierung kann zu unterschiedlichen biologischen Aktivitäten und chemischen Reaktivitäten im Vergleich zu seinen Isomeren führen.
Eigenschaften
Molekularformel |
C13H11N3 |
|---|---|
Molekulargewicht |
209.25 g/mol |
IUPAC-Name |
4-(1H-imidazol-5-ylmethyl)quinoline |
InChI |
InChI=1S/C13H11N3/c1-2-4-13-12(3-1)10(5-6-15-13)7-11-8-14-9-16-11/h1-6,8-9H,7H2,(H,14,16) |
InChI-Schlüssel |
LJNABVNRZPCNJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CC3=CN=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


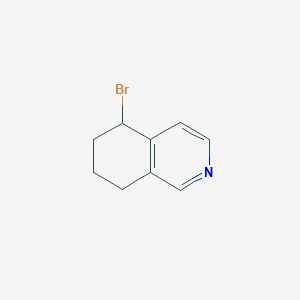
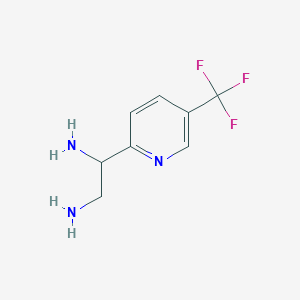
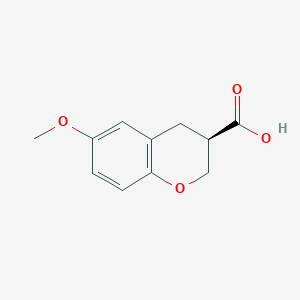
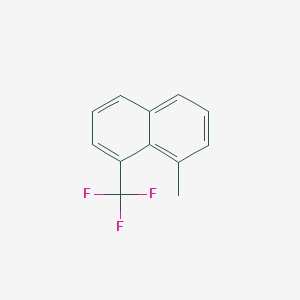

![5-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11893658.png)

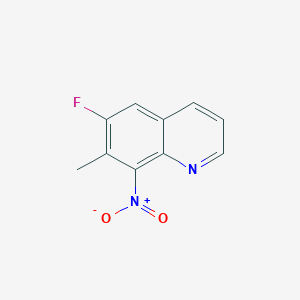

![4-Chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B11893686.png)

![Indeno[2,1-b]pyran, 2-propyl-](/img/structure/B11893701.png)
![Benzo[G]quinazoline-5,10-dione](/img/structure/B11893719.png)

